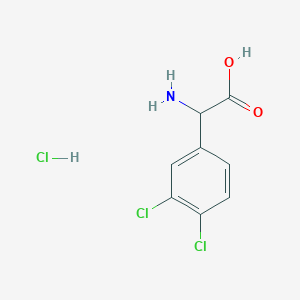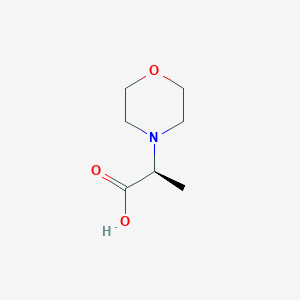
DCzTRZ
Descripción general
Descripción
DCzTRZ, also known as 9,9’- (5- (4,6-Diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis (9H-carbazole), is a thermally activated delayed fluorescence (TADF) material. It is primarily used as a blue dopant in organic light-emitting diodes (OLEDs). The compound consists of two electron-donating carbazole moieties attached to one of the phenyl rings of an electron-deficient 1,3,5-triphenyltriazine unit .
Mecanismo De Acción
Target of Action
DCzTRZ, also known as 9,9’- (5- (4,6-Diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis (9H-carbazole), is primarily used as a bipolar blue dopant material in highly efficient Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLED) devices . It has a structure of two electron-donating carbazole moieties attached to one of the phenyl rings of an electron-deficient 1,3,5-triphenyltriazine unit .
Mode of Action
As an electron acceptor, this compound can form an exciplex with the electron donor DMAC-DPS for green TADF-OLED devices . This interaction results in devices with high photoluminescence quantum yield and high quantum efficiency .
Biochemical Pathways
The biochemical pathways of this compound are primarily related to its role in OLED devices. The compound’s interaction with electron donors leads to the formation of an exciplex, which is crucial for the device’s light-emitting properties . .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of this compound, we can discuss its properties that affect its performance in OLED devices. This compound has a molecular weight of 639.75 g/mol, and its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are 5.88 eV and 2.86 eV, respectively . These properties influence its ability to accept electrons and form an exciplex with electron donors.
Result of Action
The result of this compound’s action in OLED devices is the emission of light. When this compound forms an exciplex with an electron donor, it leads to devices with high photoluminescence quantum yield and high quantum efficiency . This results in highly efficient light emission, making this compound a valuable component in the creation of TADF-OLED devices.
Action Environment
The performance and stability of this compound in OLED devices can be influenced by various environmental factors. For instance, the temperature can affect the compound’s stability, with a glass transition temperature (Tg) of 160℃ and a temperature at 5% weight loss (Td) of 397℃ . .
Análisis Bioquímico
Biochemical Properties
This compound interacts with various biomolecules in its role as a TADF blue emitter . It forms an exciplex with the electron donor DMAC-DPS, leading to green TADF-OLED devices with high photoluminescence quantum yield and high quantum efficiency .
Molecular Mechanism
This compound exerts its effects at the molecular level through its unique structure and properties. It can form an exciplex with an electron donor, leading to high quantum efficiency
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows greater stability compared to similar compounds. For instance, it has an LT80 (lifespan to 80% original intensity) of 52 hours, while a similar compound, this compound, has an LT80 of only 5 hours .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DCzTRZ involves the attachment of carbazole moieties to a phenyl ring of a 1,3,5-triphenyltriazine unit. The reaction typically requires a solvent such as toluene and is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using high-purity sublimation techniques. This method ensures that the compound is obtained in a highly pure form, which is crucial for its application in OLEDs .
Análisis De Reacciones Químicas
Types of Reactions
DCzTRZ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of this compound.
Substitution: Substitution reactions involving the carbazole moieties can lead to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out in solvents such as toluene or dichloromethane under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique electronic and photophysical properties .
Aplicaciones Científicas De Investigación
DCzTRZ has a wide range of scientific research applications, including:
Chemistry: Used as a blue dopant material in highly efficient TADF-OLED devices.
Medicine: Research is ongoing to explore its potential use in medical imaging and diagnostics.
Comparación Con Compuestos Similares
Similar Compounds
Dthis compound: Contains four electron-donating carbazole moieties attached to two phenyl rings of a 1,3,5-triphenyltriazine unit.
Uniqueness
This compound is unique due to its specific molecular structure, which provides a balance between electron-donating and electron-accepting properties. This balance results in high photoluminescence quantum yield and high quantum efficiency, making it an ideal material for blue TADF-OLED devices .
Propiedades
IUPAC Name |
9-[3-carbazol-9-yl-5-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H29N5/c1-3-15-30(16-4-1)43-46-44(31-17-5-2-6-18-31)48-45(47-43)32-27-33(49-39-23-11-7-19-35(39)36-20-8-12-24-40(36)49)29-34(28-32)50-41-25-13-9-21-37(41)38-22-10-14-26-42(38)50/h1-29H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUBEMMFTUPINB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B3081576.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B3081580.png)
![N-(2-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B3081586.png)
![ethyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B3081594.png)








![(3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B3081676.png)

